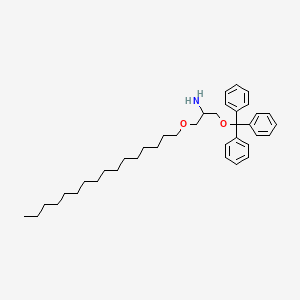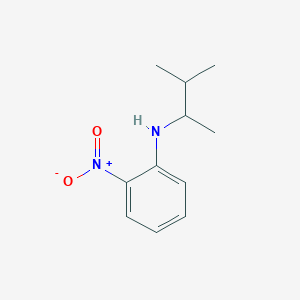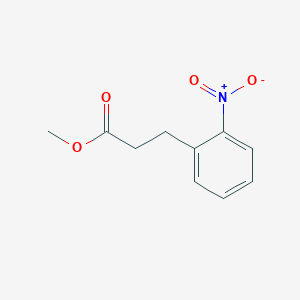![molecular formula C34H43N3O9S B12108727 N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a chiral thiourea catalyst known for its unique dual hydrogen-bonding capacity. This compound has gained attention in the field of organocatalysis due to its efficiency and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves multiple steps, starting with the preparation of the chiral amine precursor. The key steps include:
Formation of the Chiral Amine Precursor: This involves the reaction of (1S,2S)-1,2-diphenylethane-1,2-diamine with piperidine under controlled conditions.
Thiourea Formation: The chiral amine is then reacted with isothiocyanate to form the thiourea derivative.
Glycosylation: The final step involves the glycosylation of the thiourea derivative with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl chloride under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized thiourea derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has diverse applications in scientific research:
Chemistry: Used as a chiral organocatalyst in asymmetric synthesis, facilitating enantioselective reactions.
Biology: Investigated for its potential as a molecular probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The compound exerts its effects through dual hydrogen-bonding interactions, which enhance its catalytic activity. The molecular targets include various substrates in asymmetric synthesis, where it facilitates the formation of chiral products with high enantioselectivity. The pathways involved include the activation of electrophiles and nucleophiles through hydrogen bonding, leading to efficient catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea: Known for its dual hydrogen-bonding capacity.
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-2,4,6-tris(isopropyl)benzenesulfonamide: Another chiral thiourea catalyst with similar applications.
Uniqueness
N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea stands out due to its unique glycosylated structure, which enhances its solubility and stability in various reaction conditions. This makes it a versatile and efficient catalyst in asymmetric synthesis compared to other similar compounds.
Properties
Molecular Formula |
C34H43N3O9S |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[(1,2-diphenyl-2-piperidin-1-ylethyl)carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H43N3O9S/c1-21(38)42-20-27-30(43-22(2)39)31(44-23(3)40)32(45-24(4)41)33(46-27)36-34(47)35-28(25-14-8-5-9-15-25)29(26-16-10-6-11-17-26)37-18-12-7-13-19-37/h5-6,8-11,14-17,27-33H,7,12-13,18-20H2,1-4H3,(H2,35,36,47) |
InChI Key |
QGAQQBRYIUUTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCCC4)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)



![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)


![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)
![5-[1-(4-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12108733.png)



